15-Kete

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15-氧代二十碳四烯酸,俗称15-OxoETE,是一种从花生四烯酸衍生的生物活性脂质。它是由15-羟基二十碳四烯酸 (15-HETE) 在酶 15-羟基前列腺素脱氢酶的作用下氧化形成的。 该化合物在各种生理和病理过程中发挥着重要作用,特别是在炎症和心血管疾病中 .

作用机制

15-氧代二十碳四烯酸主要通过激活特定信号通路发挥作用。 它激活核因子红系2相关因子2 (Nrf2) 通路,该通路调节抗氧化反应,并抑制核因子κB轻链增强子激活的 B 细胞 (NF-κB) 通路,该通路参与炎症 . 该化合物还促进 E-选择素的表达,促进单核细胞粘附到内皮细胞,这是动脉粥样硬化发展的一个关键步骤 .

类似化合物:

- 5-氧代二十碳四烯酸 (5-OxoETE)

- 12-氧代二十碳四烯酸 (12-OxoETE)

- 15-羟基二十碳四烯酸 (15-HETE)

比较:

- 5-氧代二十碳四烯酸 (5-OxoETE): 与 15-氧代二十碳四烯酸类似,5-氧代二十碳四烯酸参与炎症反应,并充当白细胞的强效趋化剂 .

- 12-氧代二十碳四烯酸 (12-OxoETE): 该化合物也参与炎症,但与 15-氧代二十碳四烯酸相比具有不同的生物活性。

- 15-羟基二十碳四烯酸 (15-HETE): 作为 15-氧代二十碳四烯酸的前体,15-羟基二十碳四烯酸具有许多相同的生物学功能,但在促进单核细胞粘附方面活性较低 .

15-氧代二十碳四烯酸因其对单核细胞粘附的强大作用及其在调节抗氧化和炎症通路方面的双重作用而脱颖而出,使其成为科学研究中一种独特而宝贵的化合物 .

生化分析

Biochemical Properties

The formation of 15-OxoETE is part of the 15-lipoxygenase (LO)-1-mediated AA metabolism . Two types of 15-LOX have been identified in humans, including 15-LOX-1 and 15-LOX-2 . In macrophages, 15-LOX-1 converts AA to 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which is soon reduced by peroxidase to 15-hydroxyeicosatetraenoic acids (15-HETEs) .

Cellular Effects

15-OxoETE has been found to mediate monocyte adhesion to endothelial cells . After treatment with 15-OxoETE, human umbilical vein endothelial cells (HUVECs) showed increased attraction to monocytes . This effect is partly attributable to the activation of PKC .

Molecular Mechanism

The molecular mechanism of 15-OxoETE involves the acceleration of E-selectin expression and monocyte adhesion . This is achieved through the activation of PKC, leading to increased E-selectin expression on the surface of endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-OxoETE have been observed to change over time . For example, in ex vivo studies, exposure of arteries from mice to 15-OxoETE led to significantly increased E-selectin expression and monocyte adhesion .

Dosage Effects in Animal Models

The effects of 15-OxoETE vary with different dosages in animal models . For instance, increased monocyte adhesion to the aorta vascular wall of mice was observed after treatment with various doses of 15-OxoETE .

Metabolic Pathways

15-OxoETE is involved in the 15-LOX pathway of AA metabolism . This pathway involves the conversion of AA to 15-HpETEs by 15-LOX-1, which is then reduced to 15-HETEs .

Transport and Distribution

Its role in mediating monocyte adhesion to endothelial cells suggests that it may be transported to the site of inflammation .

Subcellular Localization

Given its role in mediating monocyte adhesion to endothelial cells, it is likely to be localized in areas of the cell involved in inflammatory responses .

准备方法

合成路线和反应条件: 15-氧代二十碳四烯酸是通过一系列酶促反应从花生四烯酸合成的。主要途径包括 15-脂氧合酶 (15-LOX) 对花生四烯酸的作用,生成 15-氢过氧化二十碳四烯酸 (15-HpETE),然后将其还原为 15-羟基二十碳四烯酸 (15-HETE)。 最后,15-羟基前列腺素脱氢酶氧化 15-HETE 生成 15-氧代二十碳四烯酸 .

工业生产方法: 虽然 15-氧代二十碳四烯酸的工业生产没有得到广泛的记录,但它通常在研究实验室中使用上述酶促途径生产。 该过程涉及使用液相色谱和质谱等技术提取和纯化化合物 .

化学反应分析

反应类型: 15-氧代二十碳四烯酸会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成其他生物活性脂质。

还原: 在特定条件下,它可以被还原回 15-羟基二十碳四烯酸。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和分子氧。

还原: 可以使用硼氢化钠等还原剂。

主要产物:

氧化: 进一步氧化的脂质。

还原: 15-羟基二十碳四烯酸。

科学研究应用

15-氧代二十碳四烯酸在科学研究中具有许多应用:

化学: 它被用作模型化合物来研究脂质氧化和酶促途径。

生物学: 该化合物因其在细胞信号传导和炎症中的作用而受到研究。

相似化合物的比较

- 5-Oxoeicosatetraenoic acid (5-OxoETE)

- 12-Oxoeicosatetraenoic acid (12-OxoETE)

- 15-Hydroxyeicosatetraenoic acid (15-HETE)

Comparison:

- 5-Oxoeicosatetraenoic acid (5-OxoETE): Similar to 15-Oxoeicosatetraenoic acid, 5-Oxoeicosatetraenoic acid is involved in inflammatory responses and acts as a potent chemotactic agent for leukocytes .

- 12-Oxoeicosatetraenoic acid (12-OxoETE): This compound also plays a role in inflammation but has distinct biological activities compared to 15-Oxoeicosatetraenoic acid.

- 15-Hydroxyeicosatetraenoic acid (15-HETE): As a precursor to 15-Oxoeicosatetraenoic acid, 15-Hydroxyeicosatetraenoic acid shares many of its biological functions but is less active in promoting monocyte adhesion .

15-Oxoeicosatetraenoic acid stands out due to its potent effects on monocyte adhesion and its dual role in regulating both antioxidant and inflammatory pathways, making it a unique and valuable compound in scientific research .

属性

CAS 编号 |

81416-72-0 |

|---|---|

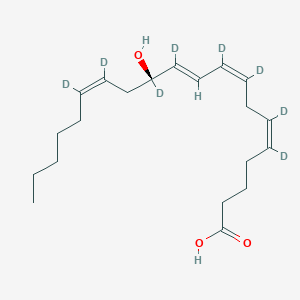

分子式 |

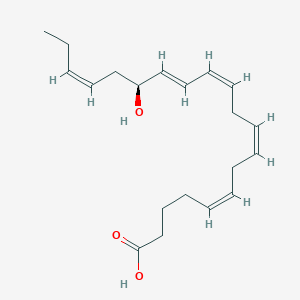

C20H30O3 |

分子量 |

318.4 g/mol |

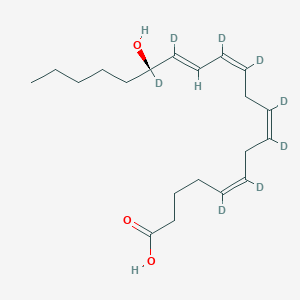

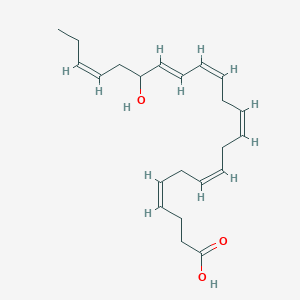

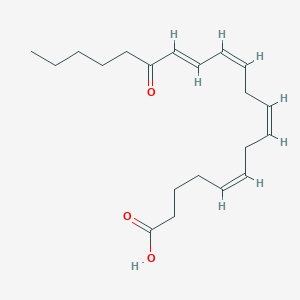

IUPAC 名称 |

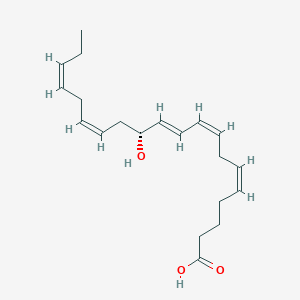

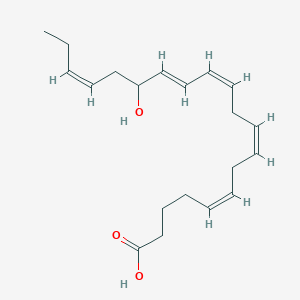

(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14- |

InChI 键 |

YGJTUEISKATQSM-CHCUHQEOSA-N |

SMILES |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |

手性 SMILES |

CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O |

规范 SMILES |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |

物理描述 |

Solid |

同义词 |

15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。